

An In-depth Technical Guide to the Solubility of **p-(Dimethylamino)cinnamic Acid**

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Compound of Interest

Compound Name: *p-(Dimethylamino)cinnamic acid*

Cat. No.: B074946

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Abstract

This technical guide provides a comprehensive overview of the solubility of **p-(Dimethylamino)cinnamic acid**, a compound of significant interest in pharmaceutical sciences and materials research. This document explores the physicochemical properties of **p-(Dimethylamino)cinnamic acid** that govern its solubility, the theoretical and practical aspects of its dissolution in various solvents, and the factors influencing this process. A detailed, field-proven experimental protocol for determining its solubility via the shake-flask method is provided, empowering researchers to generate precise and reliable data. While qualitative solubility information is discussed, this guide also highlights the current gap in publicly available quantitative data and provides the framework for its systematic determination.

Introduction: The Significance of Solubility in the Application of **p-(Dimethylamino)cinnamic Acid**

p-(Dimethylamino)cinnamic acid (DMACA) is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. The incorporation of a dimethylamino group at the para position of the phenyl ring significantly alters the electronic and physicochemical properties of the parent molecule, leading to unique characteristics that are leveraged in various applications. DMACA's utility is fundamentally linked to its solubility, which dictates its behavior in biological systems, its formulation into drug delivery systems, and its processing in materials science.

A thorough understanding of DMACA's solubility is paramount for:

- **Drug Development:** Oral bioavailability, a critical factor in drug efficacy, is often limited by the poor aqueous solubility of active pharmaceutical ingredients (APIs). Understanding the solubility of DMACA is the first step in developing effective formulation strategies to enhance its therapeutic potential.
- **Materials Science:** The processing and performance of DMACA-based materials, such as polymers and films, are highly dependent on its solubility in various organic solvents.
- **Analytical Method Development:** The selection of appropriate solvents is crucial for developing accurate and robust analytical methods for the quantification of DMACA in various matrices.

This guide serves as a foundational resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical guidance on the solubility of **p-(Dimethylamino)cinnamic acid**.

Physicochemical Properties of p-(Dimethylamino)cinnamic Acid

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. Key properties of **p-(Dimethylamino)cinnamic acid** are summarized in the table below.

Property	Value	Source
Chemical Name	3-[4-(dimethylamino)phenyl]prop-2-enoic acid	[1]
CAS Number	1552-96-1	[2]
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[1]
Molecular Weight	191.23 g/mol	[1]
Melting Point	227-228 °C (decomposes)	[2]
Appearance	Yellow to beige crystalline powder	[3]

The presence of both a polar carboxylic acid group and a relatively non-polar dimethylamino-substituted aromatic ring gives **p-(Dimethylamino)cinnamic acid** an amphiphilic character, which is central to its solubility behavior.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.

Solvent Polarity

Solvents can be broadly classified based on their polarity. The solubility of **p-(Dimethylamino)cinnamic acid** is expected to be highest in solvents with a polarity that is well-matched to its own. Given its structure, DMACA is expected to exhibit good solubility in polar aprotic solvents that can engage in dipole-dipole interactions and hydrogen bonding with the carboxylic acid group. Its solubility in non-polar solvents is anticipated to be lower due to the energy penalty of disrupting the strong intermolecular forces within the crystalline solute without compensatory strong solute-solvent interactions.

The Influence of pH on Aqueous Solubility

As a carboxylic acid, the aqueous solubility of **p-(Dimethylamino)cinnamic acid** is highly dependent on the pH of the solution. The relationship between pH, pKa, and the concentration of the ionized and un-ionized forms of the acid is described by the Henderson-Hasselbalch equation:

$$\text{pH} = \text{pKa} + \log ([\text{A}^-] / [\text{HA}])$$

Where:

- [HA] is the concentration of the un-ionized acid.
- [A⁻] is the concentration of the ionized conjugate base.

At a pH below its pKa, the un-ionized form (HA) of **p-(Dimethylamino)cinnamic acid** will predominate. This form is less polar and therefore expected to have lower aqueous solubility. Conversely, at a pH above its pKa, the ionized form (A⁻) will be the major species. The charged carboxylate group significantly increases the polarity of the molecule, leading to a substantial increase in its aqueous solubility due to favorable ion-dipole interactions with water molecules.

Caption: Influence of pH on the ionization state and aqueous solubility of **p-(Dimethylamino)cinnamic acid**.

Qualitative and Quantitative Solubility of p-(Dimethylamino)cinnamic Acid

Qualitative Solubility

Published data indicates that **p-(Dimethylamino)cinnamic acid** is soluble in a range of organic solvents.^[3] This is consistent with its chemical structure, which allows for various types of intermolecular interactions.

- Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone.^[3]
- Sparingly Soluble in: Water.

The solubility in polar aprotic solvents like DMSO and acetone is likely due to strong dipole-dipole interactions and hydrogen bonding with the carboxylic acid moiety. The solubility in less polar solvents like chloroform, dichloromethane, and ethyl acetate suggests that van der Waals forces and dipole-induced dipole interactions also play a significant role.

Quantitative Solubility Data

A comprehensive search of the current scientific literature did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for **p-(Dimethylamino)cinnamic acid** in a wide range of solvents at defined temperatures. This represents a significant knowledge gap for researchers working with this compound. The following table is provided as a template for researchers to populate with experimentally determined solubility data.

Solvent	Temperature (°C)	Solubility (g/L)	Solubility (mol/L)	Method
Water (pH 7.0)	25	Data not available	Data not available	Shake-Flask
Ethanol	25	Data not available	Data not available	Shake-Flask
Methanol	25	Data not available	Data not available	Shake-Flask
Acetone	25	Data not available	Data not available	Shake-Flask
Dimethyl Sulfoxide (DMSO)	25	Data not available	Data not available	Shake-Flask
Ethyl Acetate	25	Data not available	Data not available	Shake-Flask

The lack of readily available quantitative data underscores the importance of the standardized experimental protocol provided in the following section.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol is a detailed, step-by-step guide for determining the solubility of **p-(Dimethylamino)cinnamic acid**.

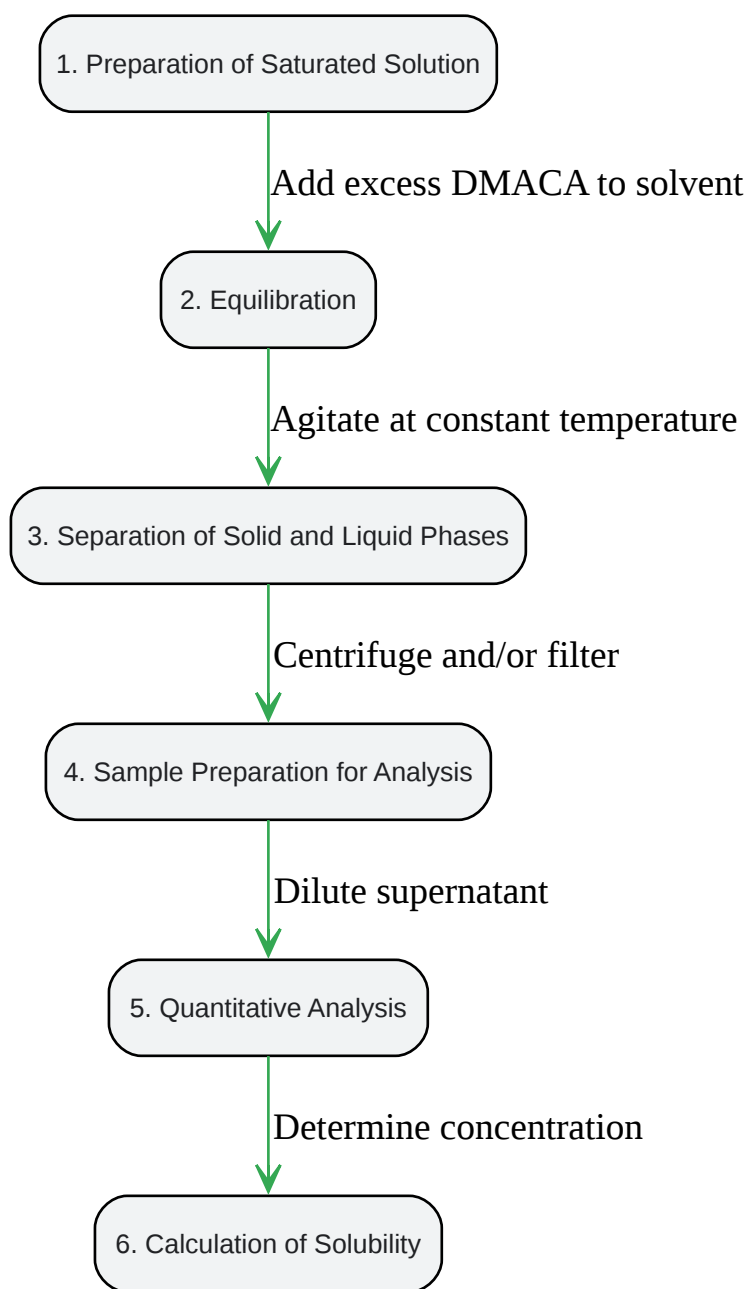
Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Materials and Equipment

- **p-(Dimethylamino)cinnamic acid** (high purity)
- Selected solvents (analytical grade)
- Volumetric flasks and pipettes
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or PVDF)
- Analytical balance
- UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow



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Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol

- Preparation of Saturated Solution:

- Accurately weigh an amount of **p-(Dimethylamino)cinnamic acid** that is in excess of its expected solubility and add it to a series of vials.
- Pipette a known volume of the desired solvent into each vial.
- Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.
- Separation of Solid and Liquid Phases:
 - After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
 - To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.
 - Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.
 - For further clarification, the collected supernatant can be passed through a syringe filter. Note: It is crucial to evaluate the potential for drug-filter binding by passing a solution of known concentration through the filter and analyzing the filtrate.
- Sample Preparation for Analysis:
 - Accurately dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis or HPLC).
- Quantitative Analysis:

- Determine the concentration of **p-(Dimethylamino)cinnamic acid** in the diluted samples using a validated analytical method. A calibration curve should be prepared using standard solutions of known concentrations.
- Calculation of Solubility:
 - Calculate the solubility of **p-(Dimethylamino)cinnamic acid** in the selected solvent using the following formula, taking into account the dilution factor:

$$\text{Solubility (g/L)} = (\text{Concentration from calibration curve}) \times (\text{Dilution factor})$$

Conclusion and Future Perspectives

This technical guide has provided a detailed examination of the solubility of **p-(Dimethylamino)cinnamic acid**, grounded in its physicochemical properties and the theoretical principles of dissolution. While qualitative solubility in several organic solvents is established, a notable gap exists in the availability of quantitative solubility data. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to systematically determine these crucial values.

Future work should focus on generating a comprehensive quantitative solubility profile of **p-(Dimethylamino)cinnamic acid** in a wide array of pharmaceutically and industrially relevant solvents at various temperatures. Such data will be invaluable for advancing the application of this versatile compound in drug delivery, materials science, and other scientific disciplines.

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